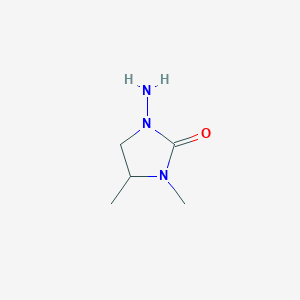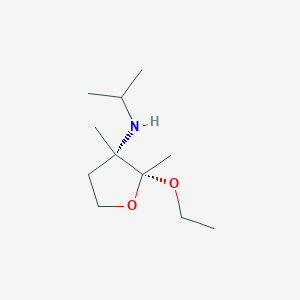
Phosphorus trioxide
Descripción general
Descripción
Phosphorus trioxide is a chemical compound with the molecular formula P4O6 . It is a colorless solid that is structurally related to adamantane . It is formally the anhydride of phosphorous acid, H3PO3, but cannot be obtained by the dehydration of the acid . It is a white solid that melts at room temperature, and it is waxy, crystalline, and highly toxic, with a garlic-like odor .
Synthesis Analysis
Phosphorus trioxide is obtained by the combustion of phosphorus in a limited supply of air at low temperatures . The reaction is as follows: P4 + 3 O2 → P4O6 .Molecular Structure Analysis
Phosphorus trioxide has a molecular weight of 109.94572 g/mol . The molecule contains a total of 4 bonds. There are 4 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds . In its Lewis structure, the central oxygen atom has made single bonds with two phosphorus atoms. Each phosphorus atom has made a double bond with an oxygen atom .Chemical Reactions Analysis
Phosphorus trioxide reacts with water to form phosphorous acid, reflecting the fact that it is the anhydride of that acid . The reaction is as follows: P4O6 + 6 H2O → 4 H3PO3 . It also reacts with hydrogen chloride to form H3PO3 and phosphorus trichloride . The reaction is as follows: P4O6 + 6 HCl → 2 H3PO3 + 2 PCl3 .Physical And Chemical Properties Analysis
Phosphorus trioxide is a colorless solid that is structurally related to adamantane . It is a white solid that melts at room temperature, and it is waxy, crystalline, and highly toxic, with a garlic-like odor . It has a density of 2.135 g/cm3 . Its melting point is 23.8 °C and its boiling point is 173.1 °C .Aplicaciones Científicas De Investigación
Thermodynamics and Combustion Analysis :
- Koerner and Daniels (1952) studied the heat of formation of phosphorus trioxide, finding it to be −270 kcal per mole at 25°C. This information is crucial for understanding the energy changes in chemical reactions involving phosphorus trioxide, especially in combustion and thermodynamic studies (Koerner & Daniels, 1952).
Biocompatibility and Neural Applications :
- Lim et al. (2013) evaluated the biocompatibility of diboron trioxide and phosphorus oxide-based bio-soluble glass materials for neural probe applications. They found that phosphorus oxide-based glass, which produces an acidic medium, is not suitable as a base substrate material for neural probes due to its tendency to evoke an advanced inflammatory response (Lim et al., 2013).
Electronics and Semiconductor Research :
- Xiang et al. (2015) reported on the modulation of ambipolar characteristics of few-layer black phosphorus transistors through surface functionalization. This study highlights the potential of phosphorus-based materials in the field of electronics and semiconductor research (Xiang et al., 2015).
Soil Phosphorus Research and Fertilizer Technology :
- Kruse et al. (2015) provided an overview of advanced methods used in soil phosphorus research, highlighting the importance of phosphorus in agriculture and environmental studies. They discussed spectroscopic and spectrometric methods for assessing soil phosphorus reactions (Kruse et al., 2015).
- Weeks and Hettiarachchi (2019) reviewed the latest in phosphorus fertilizer technology, underscoring the significance of phosphorus compounds, including phosphorus trioxide, in developing efficient fertilizers (Weeks & Hettiarachchi, 2019).
Material Science and Nanotechnology :
- LaViolette and Benson (2012) calculated the structure and thermodynamics of phosphorus oxide caged clusters, which are relevant in material science and nanotechnology (LaViolette & Benson, 2012).
Environmental and Wastewater Treatment :
- Zheng et al. (2019) investigated the reclamation of phosphorus from wastewater using engineered biochar. This study is pertinent in the context of environmental conservation and wastewater treatment (Zheng et al., 2019).
Biomedical Applications :
- Luo et al. (2019) discussed the applications of black phosphorus in biomedicine, indicating its potential in drug delivery, bioimaging, and theranostics. This points to the growing importance of phosphorus-based materials in biomedical research (Luo et al., 2019).
Safety And Hazards
Phosphorus trioxide is toxic. Inhalation, ingestion, or contact (skin, eyes) with its vapors, dusts, or substance may cause severe injury, burns, or death . Reaction with water or moist air may release toxic, corrosive, or flammable gases . Reaction with water may generate much heat that will increase the concentration of fumes in the air .
Direcciones Futuras
There is a clear and pressing need to better manage our planet’s resources. Phosphorus is a crucial element for life, but the natural phosphorus cycle has been perturbed to such an extent that humanity faces two dovetailing problems: the dwindling supply of phosphate rock as a resource, and the overabundance of phosphate in water systems leading to eutrophication . This suggests that there is a need for more robust data on both the thermodynamics of phosphorus chemistry for astronomical and geological modeling in general, and for understanding the atmosphere of Venus and the gas giant planets in particular .
Propiedades
InChI |
InChI=1S/O3P2/c1-4-3-5-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJWZONZDVNKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=POP=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895014 | |
| Record name | Phosphorus oxide (P2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.946 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosphorus trioxide appears as white crystalline solid or a liquid (melting point 24 °C). Density 2.14 g / cm3. Toxic and corrosive. May severely irritate skin and eyes. Used to make other chemicals. | |
| Record name | PHOSPHORUS TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Phosphorus trioxide | |
CAS RN |
1314-24-5 | |
| Record name | PHOSPHORUS TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorus trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorus oxide (P2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHORUS TRIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTR52K7HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)




![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)



![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)


